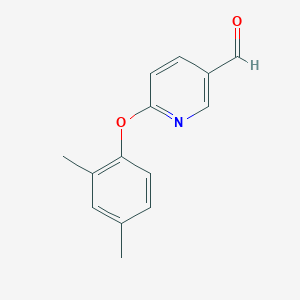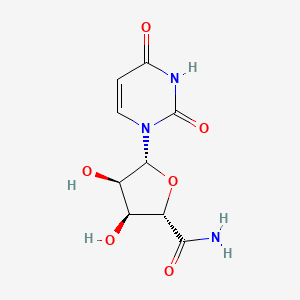![molecular formula C13H16F3N3O3 B13939179 tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 2-formyl-5,6-dihydro-6-(trifluoromethyl)-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique structural properties .
Métodos De Preparación
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions, oxidative coupling, and condensation reactions . One common method includes the iodine-catalyzed oxidative amination of benzylic C–H bonds of azaarenes with 2-aminoazines, followed by condensation with isocyanides . This method is favored for its efficiency and high yield.
Análisis De Reacciones Químicas
Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: Often catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyrazine derivatives are extensively used in:
Chemistry: As scaffolds in organic synthesis for constructing complex molecules.
Biology: In the development of bioactive molecules with potential therapeutic effects.
Medicine: As candidates for drug development due to their biological activity.
Industry: In the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyrazine derivatives involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyrazine derivatives are compared with other heterocyclic compounds like imidazo[1,2-a]pyridines and pyrrolopyrazines. While all these compounds share a heterocyclic core, imidazo[1,2-a]pyrazines are unique due to their specific substitution patterns and biological activities . Similar compounds include:
Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications.
Pyrrolopyrazines: Exhibiting antibacterial and antifungal activities.
Propiedades
Fórmula molecular |
C13H16F3N3O3 |
|---|---|
Peso molecular |
319.28 g/mol |
Nombre IUPAC |
tert-butyl 2-formyl-6-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C13H16F3N3O3/c1-12(2,3)22-11(21)19-6-10-17-8(7-20)4-18(10)5-9(19)13(14,15)16/h4,7,9H,5-6H2,1-3H3 |
Clave InChI |
ZDSAAUCRODDSNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2=NC(=CN2CC1C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)

![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)






![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)

